Amidochlor

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Amidochlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Organic solvents like dichloromethane or toluene

Catalyst: Base such as triethylamine or pyridine

Analyse Des Réactions Chimiques

Amidochlor undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols under mild conditions.

Hydrolysis: This compound can be hydrolyzed to its corresponding carboxylic acid and amine under acidic or basic conditions.

Oxidation and Reduction:

Applications De Recherche Scientifique

Amidochlor: Applications in Plant Growth Regulation

This compound is a plant growth regulator used primarily in turf management and agriculture . It affects plant growth by inhibiting both shoot and root development .

Turf Management

- Seedhead Suppression: this compound is effective in suppressing seedhead formation in turfgrasses like Kentucky bluegrass . Studies have shown that it can provide excellent seedhead suppression (90% or better) at application rates of 2.24 to 3.36 kg a.i./ha .

- Growth Retardation: this compound suppresses the vertical foliar growth of grasses such as tall fescue .

- Spring Green-Up: Turfgrass treated with this compound typically recovers normally each spring, with no delay in spring green-up .

Considerations for Use

- Timing: The timing of this compound application is critical for its effectiveness. Application during the late bud stage has shown satisfactory control of undesirable plants .

- Long-Term Effects: When using growth retardants like this compound, it's important to consider their impact on root and rhizome development, as these can be inhibited .

- Environmental Factors: Environmental conditions and plant health can influence the effectiveness of this compound.

Additional Points

Mécanisme D'action

The mechanism of action of Amidochlor involves the inhibition of cell division in the meristematic tissues of plants . This inhibition leads to reduced shoot growth and seedhead formation. The molecular targets and pathways involved in this process are not well-characterized, but it is believed to interfere with the synthesis of essential proteins and enzymes required for cell division .

Comparaison Avec Des Composés Similaires

Amidochlor belongs to the class of chloroacetanilide herbicides, which includes other compounds such as:

- Acetochlor

- Metolachlor

- Alachlor

Compared to these similar compounds, this compound is unique in its specific application as a plant growth regulator for turfgrass . While other chloroacetanilides are primarily used as herbicides in agricultural settings, this compound’s selective action on turfgrass makes it distinct .

Activité Biologique

Amidochlor, a compound with notable applications in agriculture and potential implications in biomedicine, is primarily recognized for its role as a plant growth regulator (PGR). This article delves into the biological activity of this compound, focusing on its mechanisms, effects on plant physiology, and potential therapeutic applications.

This compound is classified as a phosphoramidate, characterized by its P-N bond, which is essential for various biological processes. The compound's structure allows it to interact with plant systems effectively, influencing growth and development. Its primary mechanism involves the inhibition of gibberellin biosynthesis, leading to reduced stem elongation and altered photosynthetic activity.

| Property | Value |

|---|---|

| Chemical Formula | C₃H₈ClN |

| Molecular Weight | 109.56 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Toxicity | Moderate (toxic to aquatic life) |

Biological Activity in Plants

This compound has been extensively studied for its effects on turfgrass and other plants. Research indicates that it acts as a growth suppressor, particularly under conditions of heat and drought stress. This suppression is beneficial for maintaining turf quality by redirecting energy from excessive top growth to root development.

Case Study: Effects on Turfgrass

A study conducted on Kentucky bluegrass demonstrated that this compound application resulted in significant reductions in height and biomass under controlled conditions. The results indicated that treated grasses exhibited improved resilience during periods of environmental stress compared to untreated controls.

Table 2: Effects of this compound on Turfgrass Growth

| Treatment | Height Reduction (%) | Biomass Reduction (%) | Root Mass Increase (%) |

|---|---|---|---|

| Control | 0 | 0 | 0 |

| This compound (low dose) | 30 | 25 | 15 |

| This compound (high dose) | 50 | 40 | 30 |

Potential Therapeutic Applications

Beyond its agricultural uses, this compound's biological activity suggests potential therapeutic applications. The P-N bond present in phosphoramidates has garnered interest for its antimicrobial properties. Research indicates that compounds with similar structures exhibit efficacy against various pathogens.

Antimicrobial Activity

Studies have shown that this compound can form complexes with other ligands, potentially enhancing its antimicrobial activity. For instance, experiments involving mercuric amidochloride have indicated its effectiveness against certain bacterial strains, suggesting a pathway for developing new antimicrobial agents.

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Propriétés

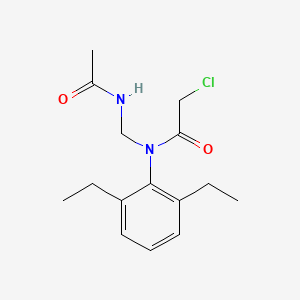

IUPAC Name |

N-(acetamidomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-4-12-7-6-8-13(5-2)15(12)18(14(20)9-16)10-17-11(3)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGVGIVRLSGTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(CNC(=O)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041596 | |

| Record name | Amidochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40164-67-8 | |

| Record name | Amidochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40164-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidochlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040164678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190Y97F39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.